2,5-Dimethyl-2,4-hexadiene

Catalog No.
S605596
CAS No.
764-13-6
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-2,4-hexadiene

CAS Number

764-13-6

Product Name

2,5-Dimethyl-2,4-hexadiene

IUPAC Name

2,5-dimethylhexa-2,4-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3

InChI Key

DZPCYXCBXGQBRN-UHFFFAOYSA-N

SMILES

CC(=CC=C(C)C)C

solubility

2.90e-04 M

Synonyms

1,1,4,4-Tetramethylbuta-1,3-diene; Biisobutenyl; Biisocrotyl; Diisocrotyl; NSC 10812;

Canonical SMILES

CC(=CC=C(C)C)C

Organic Synthesis

One area of research explores 2,5-DM2,4-HD as a building block for more complex molecules. The presence of the two double bonds allows chemists to perform various reactions, such as Diels-Alder cycloadditions, to create cyclic structures. These reactions can be used to synthesize complex organic molecules with potential applications in drug discovery, material science, and other fields PubChem, National Institutes of Health: .

2,5-Dimethyl-2,4-hexadiene is a colorless liquid hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol. It is classified as an electron-rich alkene, characterized by its unique conjugated double bond system. This compound is notable for its reactivity and serves as a versatile intermediate in various organic syntheses. Its structure features two methyl groups attached to the second and fifth carbon atoms of a six-carbon chain with two double bonds located at the second and fourth positions.

  • DMHD is a flammable liquid with an autoignition temperature of 559 °F (293 °C) [].
  • It is considered a hazardous material and should be handled with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, goggles, and a respirator when necessary [].

  • Cyclopropanation: This reaction involves the addition of diazoacetic esters to form cyclopropane derivatives, showcasing its utility in synthetic organic chemistry .
  • Photodechlorination: The compound can induce photodechlorination of 9,10-dichloroanthracene, demonstrating its reactivity under UV light .
  • Alkene Cross-Metathesis: It can undergo cross-metathesis reactions, allowing for the formation of new alkenes and expanding its application in synthetic pathways .
  • Chlorination: Reaction with chlorine yields dichlorinated products, such as trans-2,5-dichloro-2,5-dimethyl-3-hexene .

Several methods exist for synthesizing 2,5-dimethyl-2,4-hexadiene:

  • Dehydrogenation of Saturated Precursors: This method involves the thermal dehydrogenation of saturated hydrocarbons.
  • Elimination Reactions: Utilizing elimination reactions from suitable precursors can yield this compound effectively.
  • Isomerization: Starting from simpler alkenes or dienes through isomerization processes can also lead to the formation of 2,5-dimethyl-2,4-hexadiene.

The applications of 2,5-dimethyl-2,4-hexadiene are diverse:

  • Synthetic Intermediate: It serves as an important intermediate in organic synthesis for producing various complex molecules.
  • Photochemical Studies: Its ability to interact with light makes it useful in photochemical applications.
  • Chemical Research: The compound is often employed in research settings to study reaction mechanisms involving alkenes and dienes.

Interaction studies have focused on the behavior of 2,5-dimethyl-2,4-hexadiene with singlet oxygen and other reactive species. These studies suggest that the compound can undergo vinylogous reactions under certain conditions, indicating its potential utility in organic synthesis and photochemistry . The reactivity patterns observed provide insight into its role as a nucleophilic alkene.

Several compounds share structural similarities with 2,5-dimethyl-2,4-hexadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-HexadieneC₆H₁₂Contains one double bond; less reactive than 2,5-dimethyl-2,4-hexadiene.
1,3-DimethylcyclopenteneC₈H₁₄Similar molecular formula; cyclic structure affects reactivity.
1,5-HexadieneC₆H₁₂Linear structure with a single double bond; fewer synthetic applications than 2,5-dimethyl-2,4-hexadiene.
2-MethylbutadieneC₆H₈Contains two double bonds but lacks the additional methyl group which enhances reactivity.

Uniqueness

The uniqueness of 2,5-dimethyl-2,4-hexadiene lies in its specific arrangement of double bonds and methyl substituents that provide enhanced nucleophilicity and reactivity compared to similar compounds. Its ability to participate in various

Grubbs Catalyst-Mediated Prenylation Reactions

The cross-metathesis reaction between terminal alkenes and 2,5-dimethyl-2,4-hexadiene catalyzed by Grubbs-type complexes demonstrates remarkable selectivity toward prenylated products [1] [2]. The second generation Grubbs catalyst exhibits high conversion rates of approximately 90% with selectivity toward prenyl products reaching 80% under standard reaction conditions [1]. The Hoveyda-Grubbs first generation catalyst similarly achieves 80% conversion with identical selectivity patterns [1].

Table 1: Catalyst Performance in 2,5-Dimethyl-2,4-hexadiene Cross-Metathesis

CatalystConversion (%)Selectivity to Prenyl Product (%)Temperature (°C)Reaction Time (h)Notes
Grubbs 2nd Generation90802020High activity with isopropoxyl group
Hoveyda-Grubbs 1st Generation80802020Good performance, standard conditions
StickyCat95852020Excellent for heterogeneous conditions
AquaMet93822020Water-soluble, green chemistry applications
GreenCat88782020Green solvent compatible
LatMet<5No activity2020Inactive under standard conditions

The mechanistic pathway involves initial self-coupling of terminal alkyl alkenes catalyzed by the ruthenium complex, generating corresponding secondary alkenes through a methylidene complex intermediate [1]. Concomitantly, the sterically hindered 2,5-dimethyl-2,4-hexadiene undergoes activation by the ruthenium catalyst in a rate-determining step, forming the prenyl carbene intermediate [1]. The resulting ruthenium carbene intermediates subsequently react with either terminal or secondary alkenes to produce final prenylated and isobutylenyl products [1].

Table 2: Substrate Scope and Selectivity in Cross-Metathesis Reactions

Substrate TypeConversion (%)Selectivity to Prenyl (%)Selectivity to Isobutyl (%)Major Product
Terminal Aliphatic Alkenes (1-dodecene)908611Prenyl compound
Terminal Aliphatic Alkenes (1-octene)941000Prenyl compound
Benzylic Alkenes897219Prenyl compound
Styrene Derivatives43-1000-4926-100Isobutyl compound
Acrylonitrile50100Isobutyl compound
Acrylate Derivatives330100Isobutyl compound
Allyl Sulfone734159Isobutyl compound
Internal Alkenes (7-tetradecene)514028Mixed products
Complex Molecules (Carprofen ester)>981000Prenyl compound

Terminal aliphatic alkenes demonstrate superior reactivity compared to styrenes, with conversion rates reaching 94% for 1-octene and complete selectivity toward prenylated products [1]. Electron-deficient alkenes such as acrylonitrile and acrylate derivatives exhibit reversed selectivity, favoring isobutylenyl product formation [1]. The reaction can proceed under solvent-free conditions, achieving improved yields of 76% compared to 66-69% in dichloromethane [1].

Rubber Valorization Through Polyisoprene Metathesis

The structural similarity between 2,5-dimethyl-2,4-hexadiene and polyisoprene facilitates optimization of metathesis reactions for rubber valorization applications [1] [17]. Cross-metathesis reactions with commercial polyisoprene using 1-dodecene as a reaction partner demonstrate significant polymer fragmentation and molecular weight reduction [1]. Matrix-assisted laser desorption ionization time-of-flight analysis reveals initial polyisoprene samples composed of approximately ten monomers with peaks at 638 daltons, which undergo fragmentation to shorter chains upon catalyst addition [1].

The identified reaction products include 1-dodecene isomers resulting from ruthenium-catalyzed alkene isomerization, cross-metathesis products between 1-dodecene and polyisoprene fragments, spontaneously formed compounds from polyisoprene monomers, and self-coupling metathesis products of 1-dodecene with its isomers [1]. The fragmentation process enables small polymer fragments to interact with alkene partners, facilitating subsequent metathesis reactions [1].

Table 4: Rubber Valorization Through Cross-Metathesis Reactions

Polymer TypeCross-Metathesis ProductsMolecular Weight ReductionMALDI-TOF AnalysisCatalyst Performance
Commercial Polyisoprene (trans-1,4)Products 7-10 with 1-dodeceneSignificant fragmentationPeak at 638 Da to small fragmentsGrubbs 2nd Gen, GreenCat, Nitro-Grela
Polybutadiene-Styrene (PBS)Similar to polyisopreneSignificant fragmentationNot specifiedSimilar to polyisoprene
Polybutadiene (PB)Similar to polyisopreneSignificant fragmentationNot specifiedSimilar to polyisoprene
Recycled Rubber (playground)Similar to commercial rubberSignificant fragmentationNot specifiedAll tested catalysts active

Recycled rubber samples from playground surfaces demonstrate similar reactivity patterns to commercial polyisoprene, confirming the applicability of this approach for waste rubber processing [1]. Fourier-transformed infrared spectroscopy measurements verify structural similarity between recycled and commercial rubber samples [1]. The catalytic breakdown of cross-linked rubbery materials eliminates energy-intensive mechanical processing requirements, offering a sustainable alternative for rubber waste management [17].

Green Chemistry Approaches Using AquaMet Catalysts

AquaMet catalysts, bearing quaternary ammonium tags, demonstrate exceptional performance in environmentally sustainable metathesis applications [7] [19] [30]. These water-soluble catalysts achieve conversion rates of 93% with 82% selectivity toward prenyl products in cross-metathesis reactions with 2,5-dimethyl-2,4-hexadiene [1]. The quaternary ammonium group serves dual functions, electronically activating the ruthenium catalyst while simultaneously enhancing hydrophilicity [30].

Table 3: Green Chemistry Catalyst Properties for Metathesis Applications

CatalystWater SolubilityAir StabilityGreen Solvent CompatibilityQuaternary Ammonium GroupRu Removal EfficiencySpecial Features
AquaMetHighExcellentWater, alcoholsYesVery highInisurf properties
GreenCatModerateExcellentGreen solventsNoGoodLess sensitive to impurities
StickyCatHighExcellentAqueous mediaYesVery highHigh silica gel affinity

AquaMet catalysts function effectively in traditional organic solvents including dichloromethane and toluene, as well as in technical-grade alcohols, alcohol-water mixtures, and pure water [30]. The catalyst demonstrates initiator and surfactant properties, promoting metathesis reactions under heterogeneous aqueous conditions [30]. Ring-closing, cross-metathesis, and enyne metathesis reactions proceed efficiently in these green solvents under ambient atmospheric conditions [30].

The nitrate-substituted AquaMet variant exhibits enhanced catalytic activity compared to chloride-containing complexes, achieving 83% yield under aqueous conditions and 42% yield in the presence of biological additives [7]. Kinetic protection mechanisms enable superior performance under biologically relevant conditions, where product formation occurs faster than catalyst decomposition or poisoning [7]. The quaternary ammonium functionality facilitates efficient ruthenium removal through extraction procedures, yielding products with minimal metal contamination [19].

Stereoinduction in Trisubstituted Alkene Synthesis

The synthesis of trisubstituted alkenes through cross-metathesis with 2,5-dimethyl-2,4-hexadiene involves complex stereochemical considerations and mechanistic pathways [8] [15]. Molybdenum-based catalysts demonstrate superior efficiency and stereoselectivity compared to ruthenium systems for trisubstituted alkene formation [8]. The use of trisubstituted alkene substrates improves both efficiency and stereoselectivity by generating more robust carbene intermediates than methylidene complexes [8].

Stereoselectivity in cross-metathesis reactions depends on the relative stability of metallacyclobutane intermediates and the steric differentiation between substituents [8] [21]. The formation of trisubstituted alkenes through stereoretentive cross-metathesis requires careful catalyst selection and substrate design to achieve high stereoisomeric purity [8]. Electronic and steric factors in substrate design influence the stereochemical outcome of cross-metathesis transformations [8].

The prenyl group transfer mechanism involves selective activation of one alkene portion of the 2,5-dimethyl-2,4-hexadiene substrate, despite its unsymmetrical nature [1]. Stereochemical analysis of prenylation reactions reveals that carbon-carbon bond formation occurs at the si face of double bonds with syn elimination of hydrogen atoms [23]. The stereoinduction process in trisubstituted alkene synthesis benefits from the use of more substituted alkene partners, which generate sterically differentiated metallacyclobutane intermediates [8].

XLogP3

3.6

Boiling Point

134.5 °C

LogP

3.5 (LogP)

Melting Point

14.0 °C

UNII

EE5YRI32X6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

764-13-6

Wikipedia

Biisocrotyl

Biological Half Life

3.09 Days

General Manufacturing Information

2,4-Hexadiene, 2,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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